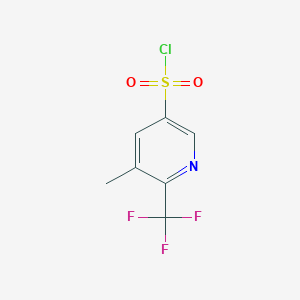

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5ClF3NO2S/c1-4-2-5 (15 (8,13)14)3-12-6 (4)7 (9,10)11/h2-3H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.64 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Hexahydroquinolines : A novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, has been utilized as an efficient catalyst for preparing hexahydroquinolines. This compound demonstrates significant potential in facilitating multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013).

- Fluorinated Polyamides Synthesis : New fluorinated polyamides containing pyridine and sulfone moieties, using diamines that include pyridine and trifluoromethylphenyl groups, have been synthesized. These polymers exhibit high thermal stability and are amenable to forming transparent, flexible films (Liu et al., 2013).

- Sulfonamides in Cationic Cyclisations : Trifluoromethanesulfonic acid, a component related to 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, has been found to be an excellent catalyst in the formation of pyrrolidines through 5-endo cyclisation of homoallylic sulfonamides (Haskins & Knight, 2002).

Application in Polymer Chemistry

- Preparation of Tetrahydrobenzo[a]-xanthen-11-ones : Sulfonic acid functionalized pyridinium chloride has been used for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones, demonstrating the compound's utility in polymer chemistry (Moosavi‐Zare et al., 2013).

- Synthesis of Soluble Electronic Materials : Novel soluble fluorinated polyamides with pyridine and sulfone moieties show potential in electronic applications due to their low dielectric constants and high transparency (Liu et al., 2013).

Catalysis and Reaction Mechanisms

- Catalyst for Tandem Knoevenagel–Michael Reaction : The ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized, showing efficiency as a homogeneous and reusable catalyst for Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).

- Catalysis in the Synthesis of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives : Pyridine derivatives have been synthesized and used in the formation of various sulfonyl and acylated products, highlighting the role of pyridine-based catalysts in organic synthesis (Shen et al., 2014).

Innovative Applications in Materials Science

- Novel Nanofiltration Membranes : Sulfonated aromatic diamine monomers, incorporating trifluoromethylphenyl groups, have been synthesized and used to create thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye treatment efficiency (Liu et al., 2012).

- Ionic Liquid-LiX Mixtures for Electrochemical Applications : Pyridinium-based ionic liquids, like PYR13TFSI, have been characterized through NMR to understand their interactions with lithium salts, indicating potential uses in electrochemical applications (Nicotera et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 6-(trifluoromethyl)pyridine-3-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-12-6(4)7(9,10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVQFCSFNYLAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)